molecular formula C19H21N3OS B2572302 N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide CAS No. 2241138-93-0

N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide

Cat. No.: B2572302
CAS No.: 2241138-93-0
M. Wt: 339.46
InChI Key: QPISJFQEYLWPPA-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an ethylsulfanylacetamide group.

Scientific Research Applications

N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the imidazo[1,2-a]pyridine core or the phenyl ring. Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce double bonds or nitro groups if present.

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: N-bromosuccinimide (NBS), triethylamine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s therapeutic effects. The phenyl and ethylsulfanylacetamide groups can enhance binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.

    Zolpidem: A sedative-hypnotic drug with an imidazo[1,2-a]pyridine core.

    Alpidem: An anxiolytic drug with a similar structure.

Uniqueness

N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide is unique due to the specific substitutions on the imidazo[1,2-a]pyridine core. The presence of the 3,5-dimethylphenyl group and the ethylsulfanylacetamide moiety provides distinct chemical and biological properties, potentially leading to unique therapeutic applications .

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-4-24-12-17(23)21-19-18(15-10-13(2)9-14(3)11-15)20-16-7-5-6-8-22(16)19/h5-11H,4,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPISJFQEYLWPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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